molecular formula C12H17IO B1242811 4-Iodo-2,6-bis(isopropyl)phenol CAS No. 169255-48-5

4-Iodo-2,6-bis(isopropyl)phenol

Cat. No.: B1242811
CAS No.: 169255-48-5
M. Wt: 304.17 g/mol
InChI Key: JMJHJCFWTNRPEI-UHFFFAOYSA-N
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Description

4-Iodo-2,6-diisopropyl-phenol is an aromatic organic compound characterized by the presence of iodine and isopropyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,6-diisopropyl-phenol typically involves the iodination of 2,6-diisopropylphenol. One common method is the reaction of 2,6-diisopropylphenol with iodine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the hydroxyl group .

Industrial Production Methods

Industrial production of 4-Iodo-2,6-diisopropyl-phenol may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Iodo-2,6-diisopropyl-phenol .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,6-diisopropyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2,6-diisopropyl-phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,6-diisopropyl-phenol involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of gamma-aminobutyric acid type A (GABAA) receptors, similar to the general anesthetic propofol. 4-Iodo-2,6-diisopropyl-phenol exhibits distinct pharmacological properties, such as anticonvulsant effects without sedative or anesthetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2,6-diisopropyl-phenol is unique due to the presence of both iodine and isopropyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .

Biological Activity

Overview

4-Iodo-2,6-bis(isopropyl)phenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure

The chemical formula for this compound is C12H17IOC_{12}H_{17}IO. The presence of iodine and isopropyl groups contributes to its unique biological properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that this compound functions effectively as an antibacterial agent, inhibiting the growth of various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Bacillus subtilis1816
Enterococcus faecalis1464

The minimum inhibitory concentration (MIC) values suggest that this compound could be a viable candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated notable antioxidant activity. It acts as a radical scavenger, which can mitigate oxidative stress in biological systems.

Mechanism of Action
The antioxidant effects are primarily attributed to the compound's ability to donate electrons and neutralize free radicals. This activity is crucial in protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various halogenated phenols on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and K562 (leukemia) cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
K56215Cell cycle arrest and apoptosis induction

Q & A

Q. What are the optimized synthetic routes for 4-Iodo-2,6-bis(isopropyl)phenol, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves electrophilic aromatic substitution or gold(I)-catalyzed coupling reactions. For example, gold(I) catalysis can achieve 48% yield under ambient conditions (22°C) using triisopropylsilyl-protected intermediates, with purity confirmed via 1H^1H NMR and HRMS . Key variables include stoichiometry (e.g., 2 equivalents of iodinating agents), solvent choice (e.g., CDCl3_3 for NMR monitoring), and temperature control to minimize byproducts. Purity (>97%) is achievable through column chromatography or recrystallization .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question
Characterization relies on:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) shows aromatic proton singlet at δ 7.87 ppm and isopropyl group signals at δ 1.14 ppm. 13C^{13}C NMR confirms carbonyl (δ 189.5 ppm) and aromatic carbons (δ 126.5–142.8 ppm) .
  • HRMS : ESI+ mode with [M+Na]+^+ at m/z 615.1936 (calculated: 615.1946) ensures molecular weight validation .
  • HPLC : Reverse-phase methods (C18 columns, methanol/water mobile phase) quantify purity (>97%) and detect trace impurities .

Q. How does the iodine substituent influence the compound’s solubility and stability under varying pH and oxidative conditions?

Basic Research Question
The iodine atom enhances hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, chloroform). Stability studies using Fenton reactions (H2_2O2_2/Fe2+^{2+}) show that hydroxyl radicals (\cdotOH) degrade phenolic rings, with decomposition rates monitored via UV-Vis or HPLC. Buffered solutions (pH 7–9) enhance stability, while acidic conditions accelerate iodination loss .

Q. What mechanisms underlie the anti-proliferative activity of this compound in cancer cells, and how do they compare to structurally related analogs?

Advanced Research Question
Structural analogs like KTH-13 (4-isopropyl-2,6-bis(1-phenylethyl)phenol) induce apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization. For this compound, iodine’s electron-withdrawing effect may enhance ROS generation, triggering DNA damage (γ-H2AX assay recommended). Comparative studies using MTT assays and flow cytometry (annexin V/PI staining) are critical to evaluate potency differences .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question
SAR optimization focuses on:

  • Substituent Effects : Replacing iodine with bromine or methyl groups alters steric bulk and electronic properties, impacting binding to targets like tubulin or topoisomerases .
  • Side Chain Modifications : Adding phenylethyl groups (as in KTH-13-Me) enhances lipophilicity and cellular uptake, measured via logP assays .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with apoptotic proteins (Bcl-2, Bax) .

Q. What advanced analytical techniques are required to resolve conflicting data on the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Contradictory reports on Suzuki-Miyaura coupling efficiency can arise from residual moisture or palladium catalyst selection. Use:

  • X-ray Photoelectron Spectroscopy (XPS) : To verify Pd(0) catalyst purity.
  • In Situ FTIR : Monitor reaction progress and identify intermediates.
  • Kinetic Studies : Vary ligand (e.g., SPhos vs. XPhos) and base (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize coupling yields .

Q. How does this compound interact with cellular apoptosis pathways, and what biomarkers should be prioritized in mechanistic studies?

Advanced Research Question
The compound likely activates intrinsic apoptosis pathways. Key biomarkers include:

  • Caspase-9 and Caspase-3 : Quantify cleavage via Western blot.
  • Bax/Bcl-2 Ratio : Assess mitochondrial involvement using qPCR or ELISA.
  • ROS Levels : Measure with DCFH-DA fluorescence .

Q. What experimental strategies can differentiate between autophagic and apoptotic cell death induced by this compound?

Advanced Research Question

  • LC3-II/LC3-I Ratio : Autophagy marker (Western blot).
  • p62/SQSTM1 Degradation : Confirms autophagic flux.
  • Co-treatment with Inhibitors : Use 3-MA (autophagy) or Z-VAD-FMK (apoptosis) to isolate pathways .

Q. How do steric effects from the isopropyl groups influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question
The bulky isopropyl groups hinder electrophilic attack at the ortho and para positions. Kinetic studies (e.g., Hammett plots) using substituted aryl halides reveal steric contributions. Computational modeling (DFT) calculates activation energies for substitution pathways .

Q. What protocols ensure reproducibility in stability studies under photolytic and thermal stress?

Advanced Research Question

  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via UPLC-MS.
  • Thermal Stability : Accelerated aging at 40°C/75% RH, with sampling at intervals for HPLC analysis.
  • Forced Degradation : Use 0.1 N HCl/NaOH and 3% H2_2O2_2 to identify hydrolytic/oxidative pathways .

Properties

IUPAC Name

4-iodo-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJHJCFWTNRPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432353
Record name 4-Iodopropofol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169255-48-5
Record name 4-Iodo-2,6-bis(1-methylethyl)phenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopropofol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(isopropyl)-4-iodophenol
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Record name 4-Iodo-2,6-bis(isopropyl)phenol
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